molecular formula C21H20ClN3O4 B2545014 (Z)-N-(1-Chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide CAS No. 1800044-76-1

(Z)-N-(1-Chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide

Cat. No.: B2545014
CAS No.: 1800044-76-1
M. Wt: 413.86
InChI Key: HKYNVJXJYRVKTL-HNENSFHCSA-N
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Description

(Z)-N-(1-Chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide is a useful research compound. Its molecular formula is C21H20ClN3O4 and its molecular weight is 413.86. The purity is usually 95%.
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Biological Activity

(Z)-N-(1-Chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C21H20ClN2O3
  • Molecular Weight : 386.85 g/mol
  • CAS Number : 1323140-60-8

Biological Activity Overview

The biological activity of this compound encompasses various pharmacological effects, including antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Research indicates that derivatives of benzamide compounds exhibit significant antibacterial activity. For instance, related compounds have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . These findings suggest that this compound may possess similar antibacterial properties.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus3.12 - 12.5
Escherichia coli12.5 - 25

Antifungal Activity

In vitro studies have shown that certain analogs of benzamide compounds exhibit antifungal activity against pathogens such as Candida albicans. The mechanism often involves disruption of fungal cell membrane integrity, leading to cell death .

Anticancer Potential

Emerging studies suggest that the compound may have anticancer properties, particularly through the inhibition of specific signaling pathways involved in tumor growth and proliferation. The presence of the piperidine moiety is believed to enhance its ability to penetrate cellular membranes and interact with intracellular targets.

The biological activity of this compound is primarily attributed to:

  • Inhibition of Enzymatic Activity : Similar compounds inhibit enzymes critical for bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : The compound may disrupt the lipid bilayer of microbial cells.
  • Modulation of Signaling Pathways : It may interfere with pathways that regulate cell division and apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Study on Antibacterial Efficacy : A comparative study found that benzamide derivatives showed potent activity against Staphylococcus aureus, with MIC values significantly lower than traditional antibiotics .
  • Antifungal Assessment : A series of experiments demonstrated that certain derivatives exhibited antifungal activity with MIC values comparable to established antifungals like fluconazole .
  • Anticancer Research : Investigations into the effects on cancer cell lines revealed that piperidine-containing compounds induced apoptosis in a dose-dependent manner, suggesting potential therapeutic applications in oncology .

Properties

IUPAC Name

N-[(Z)-1-chloro-1-(2-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4/c22-18(16-11-5-6-12-17(16)25(28)29)19(21(27)24-13-7-2-8-14-24)23-20(26)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H,23,26)/b19-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYNVJXJYRVKTL-HNENSFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2[N+](=O)[O-])Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C(\C2=CC=CC=C2[N+](=O)[O-])/Cl)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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